3-(Bromomethyl)-7-fluoro-1-benzothiophene
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Overview
Description
3-(Bromomethyl)-7-fluoro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-7-fluoro-1-benzothiophene typically involves the bromination of a suitable precursor. One common method involves the bromination of 7-fluoro-1-benzothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-7-fluoro-1-benzothiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: The major product is the corresponding methyl derivative.
Scientific Research Applications
3-(Bromomethyl)-7-fluoro-1-benzothiophene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to enhance their electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-7-fluoro-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-1-benzothiophene
- 7-Fluoro-1-benzothiophene
- 3-(Chloromethyl)-7-fluoro-1-benzothiophene
Uniqueness
3-(Bromomethyl)-7-fluoro-1-benzothiophene is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzothiophene ring. This combination of functional groups can impart distinct reactivity and properties compared to similar compounds .
Properties
Molecular Formula |
C9H6BrFS |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
3-(bromomethyl)-7-fluoro-1-benzothiophene |
InChI |
InChI=1S/C9H6BrFS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2 |
InChI Key |
WMPVWVRMDCAQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC=C2CBr |
Origin of Product |
United States |
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